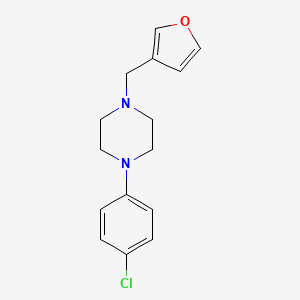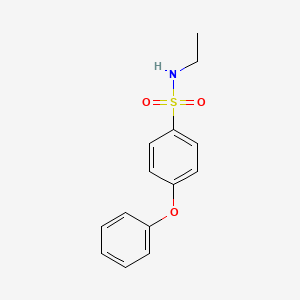![molecular formula C18H22O3 B5120516 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-[4-(2-methylphenoxy)butoxy]benzene, also known as Bisoprolol, is a beta-blocker drug used to treat hypertension, angina, and heart failure. It is a highly selective beta-1 adrenergic receptor antagonist that reduces the workload on the heart by decreasing heart rate and contractility. In
Mecanismo De Acción
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene works by selectively blocking the beta-1 adrenergic receptors in the heart. This reduces the effects of the sympathetic nervous system, which is responsible for increasing heart rate and contractility. By decreasing heart rate and contractility, 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene reduces the workload on the heart and improves cardiac function.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been shown to reduce heart rate, blood pressure, and myocardial oxygen demand. It also improves left ventricular function and reduces the risk of sudden death in patients with heart failure. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been shown to have a favorable effect on lipid metabolism and glucose tolerance in patients with hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is a highly selective beta-1 adrenergic receptor antagonist, which makes it useful for studying the effects of beta-blockers on the cardiovascular system. However, its selectivity for beta-1 receptors may limit its use in studies that require the blockade of both beta-1 and beta-2 receptors.
Direcciones Futuras
Future research on 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene could focus on its effects on other systems in the body, such as the respiratory and immune systems. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene could also be studied in combination with other drugs to determine their synergistic effects on cardiovascular function. Additionally, research could be conducted on the long-term effects of 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene on cardiovascular health and its potential use in preventing cardiovascular disease.
In conclusion, 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is a highly selective beta-1 adrenergic receptor antagonist that has been widely used in scientific research to study the effects of beta-blockers on the cardiovascular system. Its selective blockade of beta-1 receptors makes it useful for studying the effects of beta-blockers on the heart, but its limitations should be considered when designing experiments. Future research could focus on its effects on other systems in the body and its potential use in preventing cardiovascular disease.
Métodos De Síntesis
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene can be synthesized by reacting 2-methoxy phenol with 2-methylphenylacetonitrile to form 2-methoxy-α-methylbenzeneacetonitrile. The resulting product is then reacted with 4-(2-chloroethoxy) butyronitrile to form 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene.
Aplicaciones Científicas De Investigación
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been widely used in scientific research to study its effects on the cardiovascular system. It has been shown to reduce the incidence of sudden death in patients with heart failure and improve exercise tolerance in patients with angina. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has also been used to study the effects of beta-blockers on the renin-angiotensin system and the sympathetic nervous system.
Propiedades
IUPAC Name |
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-9-3-4-10-16(15)20-13-7-8-14-21-18-12-6-5-11-17(18)19-2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPFYMYKXASLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5581242 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5120449.png)


![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)

![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5120480.png)
![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![N-benzyl-1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5120503.png)
![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
